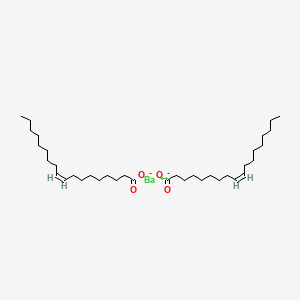
Barium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium oleate is a chemical compound formed by the reaction of barium with oleic acid. It is an organometallic compound that is often used in various industrial and scientific applications due to its unique properties. This compound is known for its role in the stabilization of nanoparticles and its use in the preparation of other barium-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium oleate can be synthesized through a reaction between barium hydroxide and oleic acid. The reaction typically involves dissolving barium hydroxide in water and then adding oleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced through a mechanochemical process. This involves ball-milling a mixture of barium hydroxide and oleic acid in the presence of a solvent such as heptane. The mechanical action of the ball mill helps to facilitate the reaction and produce this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Barium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Substitution: It can undergo substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or other organic acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and other oxidized organic compounds.
Substitution: Various barium salts depending on the substituent used.
Scientific Research Applications
Barium oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other barium compounds and as a stabilizer for nanoparticles.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants, coatings, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism by which barium oleate exerts its effects is primarily through its ability to stabilize nanoparticles and form complexes with other molecules. The oleate group provides a hydrophobic tail that can interact with organic molecules, while the barium ion can form ionic bonds with various anions. This dual functionality allows this compound to act as a surfactant and stabilizer in various chemical processes .
Comparison with Similar Compounds
Barium stearate: Similar to barium oleate but with a stearic acid group instead of an oleic acid group.
Barium palmitate: Contains a palmitic acid group and is used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific interaction with oleic acid, which provides distinct hydrophobic properties and stability to nanoparticles. This makes it particularly useful in applications where long-chain fatty acids are required for stabilization .
Properties
CAS No. |
591-65-1 |
|---|---|
Molecular Formula |
C36H66BaO4 |
Molecular Weight |
700.2 g/mol |
IUPAC Name |
barium(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
BHDOPTZJCSDVJE-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Key on ui other cas no. |
591-65-1 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















